molecular formula C22H22N4O7S B11214704 3,4-diethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3,4-diethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11214704
M. Wt: 486.5 g/mol
InChI Key: OIFZGJQFTVSMNY-UHFFFAOYSA-N
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Description

    This compound belongs to the pyrazoline class, which features a nitrogen-based hetero-aromatic ring structure.

    Biological Activities: These compounds exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties.

    Oxidative Stress and Cellular Damage: Pyrazolines play a role in managing oxidative stress, which can negatively impact cellular components.

  • Preparation Methods

      Synthesis: To synthesize this compound, a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride are refluxed in ethanol with glacial acetic acid.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the desired transformation.

      Major Products: These reactions yield diverse products, which can be explored experimentally.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for novel compounds.

      Biology: Explore its effects on cellular processes and signaling pathways.

      Medicine: Assess its potential therapeutic applications.

      Industry: Consider its use in drug development or materials science.

  • Mechanism of Action

      Molecular Targets: Investigate which cellular components or proteins it interacts with.

      Pathways Involved: Explore signaling cascades affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Highlight what sets this compound apart.

      Similar Compounds: List related pyrazolines or structurally analogous molecules.

    Remember, this compound’s potential lies in its diverse applications across scientific disciplines

    Properties

    Molecular Formula

    C22H22N4O7S

    Molecular Weight

    486.5 g/mol

    IUPAC Name

    3,4-diethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

    InChI

    InChI=1S/C22H22N4O7S/c1-3-32-19-10-5-14(11-20(19)33-4-2)22(27)23-21-17-12-34(30,31)13-18(17)24-25(21)15-6-8-16(9-7-15)26(28)29/h5-11H,3-4,12-13H2,1-2H3,(H,23,27)

    InChI Key

    OIFZGJQFTVSMNY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OCC

    Origin of Product

    United States

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